1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine 1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731119
InChI: InChI=1S/C11H13N3/c1-9-3-5-10(6-4-9)13-11-7-12-14(2)8-11/h3-8,13H,1-2H3
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17731119

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 1-methyl-N-(4-methylphenyl)pyrazol-4-amine
Standard InChI InChI=1S/C11H13N3/c1-9-3-5-10(6-4-9)13-11-7-12-14(2)8-11/h3-8,13H,1-2H3
Standard InChI Key FPVIINWZRBIXHW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2=CN(N=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-methyl-N-(4-methylphenyl)pyrazol-4-amine, reflects its substitution pattern: a methyl group at the 1-position of the pyrazole ring and a 4-methylphenyl group attached via an amine at the 4-position . The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, provides a rigid scaffold for intermolecular interactions. The 4-methylphenyl substituent introduces steric bulk and hydrophobicity, influencing solubility and binding affinity.

Key identifiers include:

  • SMILES: CC1=CC=C(C=C1)NC2=CN(N=C2)C

  • InChIKey: FPVIINWZRBIXHW-UHFFFAOYSA-N

  • PubChem CID: 125449486

The molecular structure is validated by spectral data and computational descriptors, including a polar surface area of 35.2 Ų and a calculated octanol-water partition coefficient (logP) of ~2.3, suggesting moderate lipophilicity .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the electron-rich pyrazole ring and the aryl amine group. The methyl substituents enhance steric protection against oxidative degradation. Solubility profiles, though unreported, can be inferred:

  • Aqueous Solubility: Low, due to the hydrophobic 4-methylphenyl group (logP ≈ 2.3) .

  • Organic Solvents: Likely soluble in dimethyl sulfoxide (DMSO) or dichloromethane, common for aryl amines.

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N pyrazole ring) .

  • NMR:

    • 1H^1\text{H}: δ 2.3 (s, 3H, CH₃), δ 6.8–7.2 (m, 4H, aromatic), δ 7.5 (s, 1H, pyrazole-H).

    • 13C^{13}\text{C}: δ 21.1 (CH₃), 115–150 (aromatic and pyrazole carbons) .

Biological and Chemical Activities

Chemical Reactivity

The aryl amine group enables electrophilic substitution (e.g., nitration, sulfonation), while the pyrazole ring participates in coordination chemistry with transition metals .

Applications and Future Directions

Pharmaceutical Development

This compound’s amine and aryl motifs make it a candidate for:

  • Kinase Inhibitors: Targeting cancer pathways (e.g., BRAF, CDKs).

  • Antibacterial Agents: Modifying the amine group to enhance Gram-negative activity.

Material Science

Functionalization could yield ligands for luminescent metal-organic frameworks (MOFs) or conductive polymers .

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